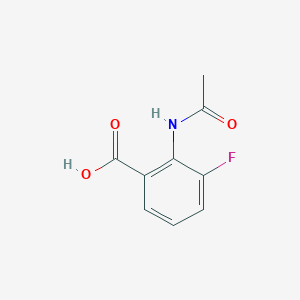

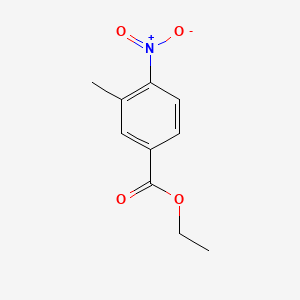

Ethyl 3-methyl-4-nitrobenzoate

Übersicht

Beschreibung

Ethyl 3-methyl-4-nitrobenzoate is a chemical compound with the molecular weight of 209.2 . It is an off-white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of similar compounds, such as methyl 3-nitrobenzoate, involves nitration, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The nitration of methyl benzoate, for example, is regioselective and produces predominantly methyl 3-nitrobenzoate .Molecular Structure Analysis

The molecular formula of Ethyl 3-methyl-4-nitrobenzoate is C10H11NO4 . The InChI code is 1S/C10H11NO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, such as benzocaine, include reduction and esterification of p-nitrobenzoic acid . The reaction conditions involve using Ethyl-4-nitrobenzoate in ethanol with a 10% Pd/C catalyst cartridge at 25–45 bar and 50°C .Physical And Chemical Properties Analysis

Ethyl 3-methyl-4-nitrobenzoate is an off-white to light yellow powder or crystal . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Ethyl 3-methyl-4-nitrobenzoate is utilized in pharmaceutical research for the synthesis of various compounds. Its nitro group can be transformed into different functional groups, which are pivotal in creating a diverse range of pharmaceuticals. For instance, it can be used to synthesize analgesics and anti-inflammatory compounds by modifying the nitro group into an amine, which is a common functional group in many drugs .

Agricultural Chemistry

In agriculture, Ethyl 3-methyl-4-nitrobenzoate may serve as a precursor for the synthesis of pesticides and herbicides. The nitro group in its structure can act as a reactive site for further chemical transformations, leading to the development of new compounds that can control pests and weeds effectively .

Material Science

This compound’s potential in material science lies in its ability to contribute to the development of high-performance polymers and composites. Its molecular structure can be incorporated into polymers to enhance their thermal stability and mechanical strength, which is crucial for creating materials that can withstand extreme conditions .

Environmental Science

Researchers can explore the environmental impact of Ethyl 3-methyl-4-nitrobenzoate, particularly in terms of its biodegradability and toxicity. Understanding its breakdown products and interaction with environmental factors is essential for assessing its safety and ecological footprint .

Energy Storage

Ethyl 3-methyl-4-nitrobenzoate may be investigated for its role in energy storage solutions. Its chemical structure could be utilized in the design of novel compounds for batteries and capacitors, aiming to improve energy density and stability .

Optoelectronics

In the field of optoelectronics, this compound could be used to develop new materials with specific optical properties. These materials could be applied in the creation of advanced photonic devices, such as light-emitting diodes (LEDs) and laser components, which require materials with precise electronic characteristics .

Wirkmechanismus

Safety and Hazards

Ethyl 3-methyl-4-nitrobenzoate is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Relevant Papers The search results included several papers related to Ethyl 3-methyl-4-nitrobenzoate and similar compounds . These papers discuss topics such as the synthesis of these compounds, their properties, and their applications. Further analysis of these papers could provide more detailed information on Ethyl 3-methyl-4-nitrobenzoate.

Eigenschaften

IUPAC Name |

ethyl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXJZQMFWBIRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383865 | |

| Record name | ethyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-4-nitrobenzoate | |

CAS RN |

30650-90-9 | |

| Record name | ethyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.